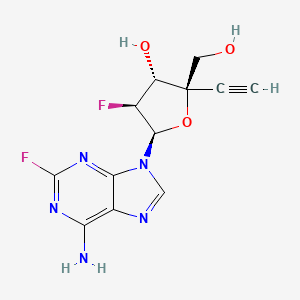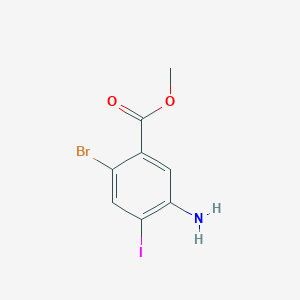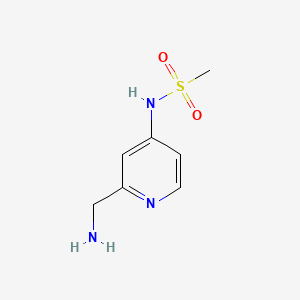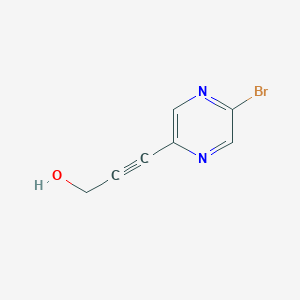
3-(5-Bromopyrazin-2-yl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Bromo-2-pyrazinyl)-2-Propyn-1-ol is a chemical compound characterized by its bromine-substituted pyrazine ring and a propynol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol typically involves the bromination of 2-propyn-1-ol followed by the introduction of the pyrazine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the bromination of the starting material, followed by a series of reactions to introduce the pyrazine ring. The process may involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.
Vergleich Mit ähnlichen Verbindungen
3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol is compared with other similar compounds, such as 3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one and 5-bromo-2-(piperazin-1-yl)pyrimidine
List of Similar Compounds
3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one
5-bromo-2-(piperazin-1-yl)pyrimidine
2-bromopyrazine
This comprehensive overview provides a detailed understanding of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C7H5BrN2O |
|---|---|
Molekulargewicht |
213.03 g/mol |
IUPAC-Name |
3-(5-bromopyrazin-2-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-7-5-9-6(4-10-7)2-1-3-11/h4-5,11H,3H2 |
InChI-Schlüssel |
ZCGARGPPYDXWRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC(=N1)Br)C#CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


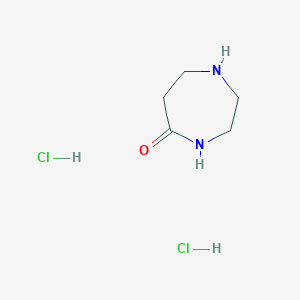

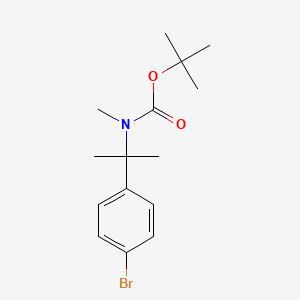
![Tert-butyl 6-cyano-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15363771.png)
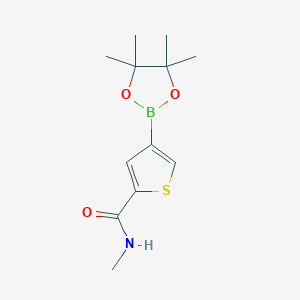

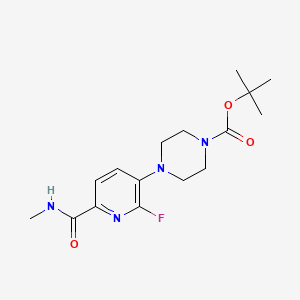

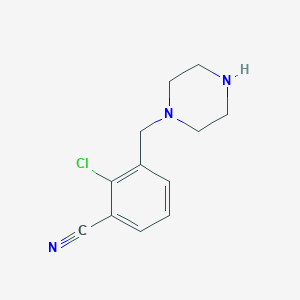
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
